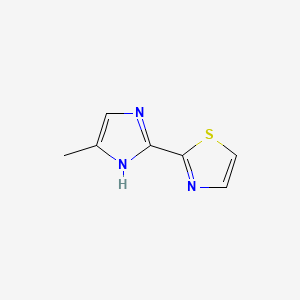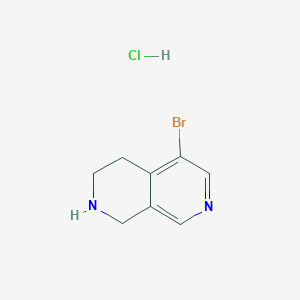
5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride is a heterocyclic organic compound. It is a derivative of naphthyridine, which is a fused ring system containing two pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride can be achieved through several methods. One common approach involves the reaction of 5-bromoquinoline with 1,2,3,4-tetrahydroquinoline in the presence of hydrogen gas . Another method includes the aza-Diels-Alder reaction (Povarov reaction) activated by a Lewis acid, which has been studied both theoretically and experimentally .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The process requires appropriate laboratory facilities and safety measures to handle the reagents and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted naphthyridine compounds.
Aplicaciones Científicas De Investigación
5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of various chemical products and as a reagent in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the biological activity being studied. For example, it may inhibit certain enzymes or interact with specific receptors to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride include:
- 1,2,3,4-tetrahydro-1,7-naphthyridine
- 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
- 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific bromine substitution at the 5-position, which can influence its reactivity and biological activity. This unique substitution pattern can lead to different chemical and biological properties compared to other naphthyridine derivatives.
Propiedades
Fórmula molecular |
C8H10BrClN2 |
|---|---|
Peso molecular |
249.53 g/mol |
Nombre IUPAC |
5-bromo-1,2,3,4-tetrahydro-2,7-naphthyridine;hydrochloride |
InChI |
InChI=1S/C8H9BrN2.ClH/c9-8-5-11-4-6-3-10-2-1-7(6)8;/h4-5,10H,1-3H2;1H |
Clave InChI |
AXMUZLKIONOPNI-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=CN=CC(=C21)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13668220.png)
![1-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13668224.png)

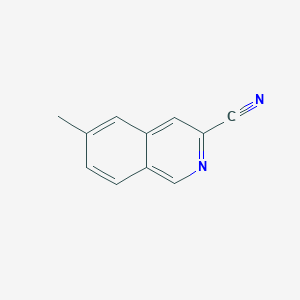
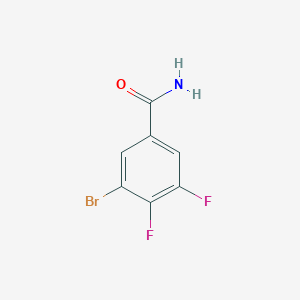
![tert-Butyl (2S,3R)-1-Benzyl-3-[(benzyloxy)methyl]azetidine-2-carboxylate](/img/structure/B13668233.png)

![4-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13668242.png)
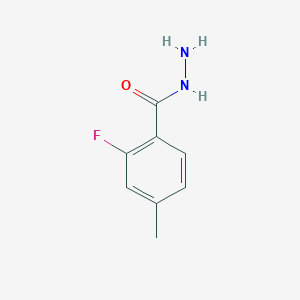

![2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13668250.png)
